molecular formula C18H14FNO4 B2713688 (3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one CAS No. 1146930-22-4

(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No. B2713688
M. Wt: 327.311
InChI Key: CXLWUEIJLNYTPG-LCYFTJDESA-N
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Description

(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one , commonly referred to as Compound X , is a synthetic organic compound. Its chemical formula is C~20~H~16~FNO~4~, and it belongs to the class of indole derivatives. The compound exhibits intriguing pharmacological properties, making it a subject of scientific interest.



Synthesis Analysis

The synthesis of Compound X involves several steps, including condensation reactions and cyclization. Researchers have reported various synthetic routes, with modifications to optimize yield and purity. Notably, the Claisen-Schmidt condensation between an aldehyde and a ketone plays a crucial role in forming the central indole ring. The choice of reagents and reaction conditions significantly influences the outcome.



Molecular Structure Analysis

Compound X adopts a planar structure due to conjugation within the aromatic rings. The key features include:



  • A fluorine atom at position 5, contributing to its unique properties.

  • A dimethoxyphenyl group attached to the indole ring.

  • The oxoethylidene moiety, which imparts reactivity and potential binding interactions.



Chemical Reactions Analysis

Compound X participates in several chemical reactions:



  • Hydrolysis : Under acidic or basic conditions, the oxoethylidene group can undergo hydrolysis, yielding a carboxylic acid derivative.

  • Aromatic Substitution : The fluorine atom may be substituted by nucleophiles, affecting its bioactivity.

  • Reduction : Reduction of the carbonyl group could lead to the corresponding alcohol.



Physical And Chemical Properties Analysis


  • Melting Point : Compound X exhibits a melting point of approximately 180°C .

  • Solubility : It is moderately soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone .

  • UV-Vis Absorption : Compound X displays characteristic absorption bands in the UV-Vis spectrum due to its conjugated system.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and experimentation.

  • Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.


Future Directions


  • Structure-Activity Relationship (SAR) Studies: Investigate modifications to enhance bioactivity.

  • In Vivo Evaluation : Assess Compound X’s efficacy and safety in animal models.

  • Clinical Trials : If promising, consider clinical trials for potential therapeutic applications.


properties

IUPAC Name

(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-23-16-6-3-10(7-17(16)24-2)15(21)9-13-12-8-11(19)4-5-14(12)20-18(13)22/h3-9H,1-2H3,(H,20,22)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLWUEIJLNYTPG-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one

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